molecular formula C8H9FN2O4 B5627029 ethyl (5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetate

ethyl (5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetate

Cat. No. B5627029
M. Wt: 216.17 g/mol
InChI Key: KKVVUJGTXDPMGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of ethyl (5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetate and related compounds involves several chemical strategies. For instance, novel compounds can be prepared through heating specific precursors under reflux, as demonstrated in the preparation of ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate, indicating a versatile approach to pyrimidinyl acetate derivatives (Farghaly & Gomha, 2011).

Molecular Structure Analysis

The molecular structure of related compounds, such as (E)-4,4′-Ethyl­enedipyridinium bis­{[(5-fluoro-2,4-dioxo-1,2,3,4-tetra­hydro­pyrimidin-4-yl)acetamido]acetate} dihydrate, reveals complex interactions like N—H⋯O and O—H⋯O hydrogen bonds, forming a three-dimensional network. This showcases the intricate molecular architecture and potential for forming stable crystal structures (Xiaoqing Cai, Mao‐Lin Hu, & Shilin Chen, 2006).

Chemical Reactions and Properties

The compound and its derivatives undergo various chemical reactions, enhancing their utility. For instance, potassium peroxydisulfate serves as an efficient oxidizing agent for converting ethyl 3,4-dihydropyrimidin-2(1H)-one-5-carboxylates to their corresponding ethyl pyrimidin-2(1H)-one-5-carboxylates, showcasing the chemical versatility and reactivity of these compounds (Memarian & Farhadi, 2009).

Physical Properties Analysis

While specific studies on the physical properties of ethyl (5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetate are not directly mentioned, related research provides insights into similar compounds. For example, the determination of impurity profiles and structural analysis through techniques like liquid chromatography-mass spectrometry aids in understanding the physical characteristics and purity of related drug substances (Thomasberger, Engel, & Feige, 1999).

Chemical Properties Analysis

The chemical properties of ethyl (5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetate derivatives are explored through synthesis and transformation studies. For instance, the synthesis of ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate and its reactions with various amines and hydrazines to afford amino substituted products highlight the compound's reactivity and potential for chemical modifications (Bevk et al., 2001).

properties

IUPAC Name

ethyl 2-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O4/c1-2-15-6(12)4-11-3-5(9)7(13)10-8(11)14/h3H,2,4H2,1H3,(H,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVVUJGTXDPMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C(=O)NC1=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate

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